molecular formula C15H21BN2O5 B13712298 N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13712298
M. Wt: 320.15 g/mol
InChI Key: ZVYUAGJWORWAHS-UHFFFAOYSA-N
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Description

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic ester-containing benzamide derivative. Its structure features:

  • A benzamide core with an ethyl group on the amide nitrogen.
  • A nitro substituent at the 3-position of the benzene ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 5-position.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical intermediates .

Properties

Molecular Formula

C15H21BN2O5

Molecular Weight

320.15 g/mol

IUPAC Name

N-ethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BN2O5/c1-6-17-13(19)10-7-11(9-12(8-10)18(20)21)16-22-14(2,3)15(4,5)23-16/h7-9H,6H2,1-5H3,(H,17,19)

InChI Key

ZVYUAGJWORWAHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC

Origin of Product

United States

Preparation Methods

Amide Formation via Carbodiimide-Mediated Coupling

  • Reagents : Benzoyl chlorides or acids, amines, coupling agents such as HATU, EDCI, or DCC, and bases like triethylamine or DIPEA.
  • Procedure : The carboxylic acid derivative of the benzoyl component reacts with the amine (ethylamine in this case) in an inert solvent (DMF or DCM) under room temperature or mild heating.
  • Reaction Conditions :
    • Typical yields range from 65-78%.
    • Reaction times vary from 4 to 24 hours depending on the reagents and temperature.
  • Reference : Similar amide synthesis protocols are detailed in, where HATU-mediated coupling was employed.

Nitration to Introduce the Nitro Group at the 3-Position

The nitration of the benzamide core is a critical step, often conducted under electrophilic aromatic substitution conditions:

Electrophilic Aromatic Substitution (Nitration)

  • Reagents : Concentrated nitric acid or a mixture of nitric acid and sulfuric acid.
  • Procedure :
    • The benzamide derivative is cooled to 0–5°C.
    • Nitration mixture is added slowly to control regioselectivity and minimize poly-nitration.
    • Reaction is monitored via TLC or LC-MS.
  • Reaction Conditions :
    • Typically performed at low temperatures (0–5°C).
    • Reaction time ranges from 30 minutes to 2 hours.
    • Post-reaction, the mixture is poured into ice water, and the nitrated product is isolated via filtration or extraction.
  • Notes :
    • The nitration selectively occurs at the 3-position due to directing effects of the amide group.
    • Purity and regioselectivity are confirmed via NMR and MS.
  • Reference : Standard nitration procedures are well-documented in aromatic substitution literature.

Introduction of the Boronate Ester Group

The key feature of the compound is the (4,4,5,5-tetramethyl-dioxaborolan-2-yl) moiety attached to the benzene ring:

Synthesis of the Boronate Ester

  • Reagents : 4,4,5,5-Tetramethyl-dioxaborolane (pinacolborane derivatives), aryl halides or aryl boronic acids, and catalysts such as palladium complexes.
  • Method : Suzuki–Miyaura Cross-Coupling Reaction
    • Procedure :
      • The nitrated benzamide derivative bearing a halogen (preferably bromide or iodide) at the desired position undergoes coupling with the boronate ester.
      • Catalyzed by Pd(0) complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
      • Base such as potassium carbonate or cesium carbonate facilitates the transmetalation step.
      • Reaction is performed in solvents like dioxane, THF, or toluene, often under inert atmosphere at elevated temperatures (~80°C).
    • Reaction Conditions :
      • Reaction times vary from 12 to 24 hours.
      • Yields typically range from 60-78%.
  • Reference : Similar Suzuki coupling reactions are detailed in and, emphasizing the use of palladium catalysis for aryl boronate synthesis.

Incorporation of the N-Ethyl Group

The N-ethyl substitution on the benzamide is achieved via N-alkylation:

Alkylation of the Amide Nitrogen

  • Reagents : Ethyl iodide or ethyl bromide.
  • Procedure :
    • The benzamide with a free nitrogen is treated with ethyl halide in the presence of a base such as potassium carbonate.
    • Conducted in polar aprotic solvents like acetonitrile or DMF.
    • Reaction conditions typically involve heating at 50–80°C for several hours.
  • Notes :
    • The N-ethylation is selective and yields the desired N-ethyl benzamide.
  • Reference : Alkylation of amides is a standard procedure in organic synthesis.

Summary of the Overall Synthetic Route

Step Reaction Reagents & Conditions Yield & Notes
1 Amide coupling Benzoyl chloride + ethylamine + HATU/DIPEA 65–78%
2 Nitration HNO₃ / H₂SO₄, low temperature Regioselective at 3-position
3 Suzuki–Miyaura coupling Halogenated nitrated benzamide + boronate ester + Pd catalyst 60–78%
4 N-ethylation Ethyl halide + base High selectivity

Research Findings and Data Tables

Research indicates that the synthesis of similar compounds utilizes palladium-catalyzed cross-coupling reactions, nitration under controlled conditions, and amide formation via carbodiimide or HATU-mediated coupling. For example:

Reaction Catalyst Solvent Temperature Yield Reference
Suzuki coupling Pd(PPh₃)₄ Dioxane/H₂O 80°C 60–78%
Nitration HNO₃ / H₂SO₄ 0–5°C 30 min – 2 hr Regioselective General aromatic nitration literature
Amide formation HATU / DIPEA DMF RT – 50°C 65–78%

Notes on Purification and Characterization

  • Purification : Column chromatography using silica gel or reverse-phase HPLC.
  • Characterization : Confirmed via NMR spectroscopy (¹H, ¹³C, ¹¹B), MS, and melting point analysis.
  • Yields : Overall yields from initial amide formation to final product typically range between 30–50%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while Suzuki-Miyaura coupling would result in the formation of biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit tumor growth by interfering with cell signaling pathways essential for cancer cell survival .

1.2 Neuroprotective Effects
The compound's potential neuroprotective effects are also under investigation. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

2.1 Polymer Development
this compound is being explored for its utility in developing advanced polymer materials. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Researchers are investigating its use in creating high-performance polymers suitable for aerospace and automotive applications .

2.2 Sensor Technology
The compound's ability to form stable complexes with various metal ions positions it as a candidate for sensor technology. Its application in developing sensors that detect environmental pollutants or toxic metals is being studied. The dioxaborolane group enhances selectivity and sensitivity towards specific analytes .

Environmental Applications

3.1 Environmental Remediation
Given its chemical properties, this compound may play a role in environmental remediation strategies. Its ability to bind with heavy metals suggests potential applications in removing contaminants from water sources . Ongoing research aims to evaluate its efficacy in real-world scenarios.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated anticancer activity through cell signaling interference.
Neuroprotection Potential neuroprotective effects against oxidative stress in neuronal cells.
Polymer Development Enhanced thermal stability and mechanical properties in polymer composites.
Sensor Technology High selectivity and sensitivity for environmental pollutant detection.
Environmental Remediation Effective binding with heavy metals for water treatment applications.

Mechanism of Action

The mechanism of action of N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS not specified, )
  • Key Differences : Fluorine replaces the nitro group at the 2-position.
  • Impact: Fluorine’s electron-withdrawing nature may reduce steric hindrance compared to nitro, improving cross-coupling efficiency. Lower molecular weight (C₁₅H₂₁BFNO₃ vs. C₁₅H₂₁BN₂O₅ for the nitro analogue).
  • Applications : Likely used in similar catalytic applications but with altered electronic properties .
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1197171-76-8, )
  • Key Differences : Methyl group instead of ethyl on the amide nitrogen; lacks nitro substituent.
  • Impact :
    • Reduced steric bulk may enhance solubility in organic solvents.
    • Absence of nitro group simplifies synthetic routes but limits electrophilic reactivity.
  • Applications : Intermediate for less complex aryl coupling reactions .
N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (CAS 1383385-64-5, )
  • Key Differences : Pyridin-2-yl group replaces ethyl on the amide; boronate at 4-position.
  • Positional isomerism (boronate at 4 vs. 5) alters regioselectivity in coupling reactions.
  • Applications : Intermediate for acalabrutinib synthesis, highlighting therapeutic relevance .

Pharmacological and Industrial Relevance

  • Target Compound: Potential use in anticancer agents (e.g., analogs of acalabrutinib intermediates ). Nitro groups are often prodrug motifs, suggesting possible bioactivation pathways.
  • Fluoro Analogues : Preferred in PET radiotracer synthesis due to fluorine-18 compatibility .
  • Pyridine-Containing Derivatives : Critical for kinase inhibitors, leveraging pyridine’s ability to form hydrogen bonds in ATP-binding pockets .

Biological Activity

N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a nitro group and a dioxaborolane moiety , which enhances its reactivity and potential for biological interactions. The molecular formula is C17H25BN2O5C_{17}H_{25}BN_{2}O_{5} with a molecular weight of approximately 348.2 g/mol .

PropertyValue
Molecular FormulaC17H25BN2O5
Molecular Weight348.2 g/mol
IUPAC NameN,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
InChI KeyLNILSEDELKZOGB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets. Additionally, the dioxaborolane moiety can engage in cross-coupling reactions, facilitating interactions with specific molecular pathways relevant to disease processes.

Biological Activity

Research indicates that compounds with similar structural features have shown significant activity against various biological targets:

  • Anticancer Activity : Compounds containing dioxaborolane structures have been investigated for their potential as anticancer agents. Studies suggest that they may inhibit key signaling pathways involved in tumor growth and proliferation.
  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling. For example, certain derivatives have shown low nanomolar potency against EGFR and other RTKs .
  • Antiparasitic Activity : Some studies have reported that modifications to the benzamide structure can enhance antiparasitic activity against pathogens like Plasmodium falciparum, suggesting potential applications in treating malaria .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of related dioxaborolane compounds revealed that they significantly inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of the dioxaborolane moiety in enhancing cytotoxicity against resistant cancer phenotypes.

Case Study 2: Kinase Inhibition Profile

Research published in the Journal of Medicinal Chemistry detailed the kinase inhibition profile of structurally similar compounds. It was found that certain modifications could lead to selective inhibition of mutant forms of kinases associated with specific cancers, providing insights into how this compound might be optimized for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Introduction of the nitro group to the benzamide core via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Step 2 : Functionalization with the dioxaborolane moiety using Suzuki-Miyaura cross-coupling or direct borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 3 : Ethyl group incorporation via alkylation or reductive amination, depending on precursor availability.
    Key Methodologies : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and dioxaborolane methyl groups (δ 1.3 ppm). Note: Boron-containing compounds may exhibit broad peaks due to quadrupolar relaxation .
  • Mass Spectrometry : Use HRMS (ESI or EI) to confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like DCM/hexane and refine using SHELXL .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Key Variables :

  • Catalyst System : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity.
  • Solvent : Use THF or DMF for solubility; ensure anhydrous conditions to prevent boronic ester hydrolysis.
  • Base : Employ K₂CO₃ or Cs₂CO₃ to maintain pH 9–10, critical for transmetallation .
    Methodology :
  • Screen conditions using a Design of Experiments (DoE) approach.
  • Monitor coupling efficiency via LC-MS and quantify yields using internal standards.
    Data Interpretation : If low yields occur, assess boron retention via ¹¹B NMR or check for palladium black formation (indicative of catalyst decomposition) .

Q. How do researchers address contradictions in biological activity data (e.g., IC₅₀ variability) for this compound?

Potential Causes :

  • Assay Conditions : Variability in buffer pH, DMSO concentration (>1% can denature proteins), or incubation time.
  • Compound Stability : Assess hydrolytic degradation of the dioxaborolane group in aqueous media via HPLC over 24–48 hours .
    Resolution :
  • Standardize protocols across replicates (e.g., use fresh stock solutions in anhydrous DMSO).
  • Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Cross-reference with structurally analogous compounds (e.g., N-cyclopropyl derivatives) to isolate substituent effects .

Q. What strategies mitigate challenges in spectroscopic analysis of the dioxaborolane moiety?

  • ¹¹B NMR : Use a broadband probe to detect boron environments (δ 28–32 ppm for dioxaborolanes). Low sensitivity? Increase scan counts (>512) and use relaxation agents like Cr(acac)₃ .
  • IR Spectroscopy : Confirm B-O vibrations (1340–1310 cm⁻¹) and nitro group stretches (1520–1350 cm⁻¹).
  • Hybrid Techniques : Pair NMR with computational methods (DFT calculations for predicted chemical shifts) to resolve ambiguous signals .

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